Nifluridide
Overview
Description
Nifluridide is a synthetic compound known for its potent analgesic and antinociceptive effects. It was once used as an insecticide, acaricide, scabicide, and ectoparasiticide, primarily in veterinary medicine . The chemical formula of this compound is C₁₀H₆F₇N₃O₃, and it is characterized by its systemic activity against various pests .
Preparation Methods
The synthesis of nifluridide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic routes typically involve the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of this compound.
Introduction of functional groups: Functional groups such as fluorine atoms and nitro groups are introduced through specific reactions, including halogenation and nitration.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Nifluridide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It has been used as a model compound to study the effects of fluorine substitution on chemical reactivity and stability.
Medicine: Although not widely used in human medicine, this compound’s analgesic properties have been explored in preclinical studies.
Mechanism of Action
The mechanism of action of nifluridide involves its systemic activity against pests. It is believed to interfere with the nervous system of insects and parasites, leading to their death.
Comparison with Similar Compounds
Nifluridide can be compared with other insecticides and acaricides, such as:
Permethrin: A widely used insecticide with a similar mode of action, affecting the nervous system of pests.
Ivermectin: Another systemic agent used in veterinary medicine, known for its broad-spectrum activity against parasites.
Fipronil: An insecticide that disrupts the central nervous system of insects, leading to their death.
This compound is unique due to its specific chemical structure, which includes multiple fluorine atoms and a nitro group, contributing to its potent activity and stability .
Properties
IUPAC Name |
N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,3,3-tetrafluoropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F7N3O3/c11-7(12)9(13,14)8(21)19-4-1-3(10(15,16)17)2-5(6(4)18)20(22)23/h1-2,7H,18H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUANPWFOQAEKNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(C(F)F)(F)F)N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HCF2CF2C(O)NHC6H2(NH2)(NO2)CF3, C10H6F7N3O3 | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034767 | |
Record name | Nifluridide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61444-62-0 | |
Record name | Nifluridide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061444620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifluridide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIFLURIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849K45OH8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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